molecular formula C9H10N2O B6204190 2,3-dihydro-1H-isoindole-2-carboxamide CAS No. 3364-57-6

2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B6204190
CAS No.: 3364-57-6
M. Wt: 162.2
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Description

2,3-Dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of phthalic anhydride with primary amines. One common method includes the use of phenylethylamine and phthalic anhydride in toluene as a solvent with glacial acetic acid as a catalyst . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindole ring, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Scientific Research Applications

2,3-Dihydro-1H-isoindole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamide: Similar in structure but lacks the dihydro modification.

    Isoindole-1,3-dione: Another isoindole derivative with different functional groups.

    Phthalimide: Structurally related but with different chemical properties and applications.

Uniqueness

2,3-Dihydro-1H-isoindole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

3364-57-6

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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